N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide
Descripción general
Descripción
“N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide” is a novel compound that shows inhibitory activity against Phospholipase D (PLD) . PLD catalyzes the conversion of phosphatidylcholine to the lipid second messenger phosphatidic acid .
Molecular Structure Analysis
The molecular formula of the compound is C25H27N5O2 . The exact molecular structure analysis was not found in the search results.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 768.2±60.0 °C and a predicted density of 1.32±0.1 g/cm3 . Its pKa is predicted to be 13.65±0.46 . The compound appears as an off-white solid .Aplicaciones Científicas De Investigación
Field: Biochemistry
- Application : This compound, also known as VU0155072, is used as a PLD2-selective, PH domain-targeting allosteric phospholipase D inhibitor .
- Method of Application : The compound is used in cellular assays to inhibit the activity of phospholipase D2 (PLD2). It is typically dissolved in DMSO and added to cell cultures at low concentrations (<5 μM) to avoid dual PLD1/2 inhibition .
- Results : VU0155072 has been shown to selectively suppress PLD2-dependent MDA-MB-231 invasion in cultures by 60% in 48 hours at a concentration of 200 nM. It also exhibits in vivo efficacy in murine models of DSS-induced colitis (4 mg/kg/day p.o.) and breast tumor-associated macrophages/neutrophils infiltration (75 μg/0.11 μL/kg/hr via osmotic pump) .
Field: Pharmacology
- Application : VU0155072 has been shown to have potential therapeutic applications in the treatment of diseases related to phospholipase D (PLD) activity .
- Method of Application : In animal models, VU0155072 has been administered orally (4 mg/kg/day) and via osmotic pump (75 μg/0.11 μL/kg/hr) to inhibit PLD activity .
- Results : The compound has demonstrated efficacy in murine models of DSS-induced colitis and breast tumor-associated macrophages/neutrophils infiltration .
Field: Neuropharmacology
- Application : There is some evidence to suggest that VU0155072 may have effects on opioid receptors .
- Method of Application : In functional assays, the compound has been tested for agonist activity at human mu, ORL-1, and kappa opioid receptors .
- Results : The compound showed potent agonist effects at the human mu receptor, with an EC50 value of approximately 33 nM and efficacy of approximately 85% .
Field: Chemical Synthesis
- Application : This compound is used in the synthesis of other chemical compounds .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be used as a reagent in a chemical reaction .
- Results : The results would vary depending on the specific synthesis. In general, this compound would be expected to react with other compounds to form new chemical entities .
Direcciones Futuras
The development of isoform-specific PLD inhibitors, such as this compound, is a novel approach for the treatment of cancer . These new isoform-selective PLD inhibitors will enable researchers to dissect the signaling roles and therapeutic potential of individual PLD isoforms to an unprecedented degree .
Propiedades
IUPAC Name |
N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c31-23(20-16-19-6-4-5-9-22(19)27-17-20)26-12-15-29-13-10-25(11-14-29)24(32)28-18-30(25)21-7-2-1-3-8-21/h1-9,16-17H,10-15,18H2,(H,26,31)(H,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOCDBUFEUKYNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5N=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.